5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
This compound features a 1,3-oxazole core substituted at the 4-position with a carbonitrile group, at the 5-position with a 4-methylpiperidine moiety, and at the 2-position with a phenyl ring bearing a pyrrolidine-1-sulfonyl group. The carbonitrile group enhances electrophilicity, while the sulfonyl group may improve binding affinity through hydrogen bonding or polar interactions .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-8-12-23(13-9-15)20-18(14-21)22-19(27-20)16-4-6-17(7-5-16)28(25,26)24-10-2-3-11-24/h4-7,15H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEPFPORCBBRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional differences between the target compound and its analogs:
*Estimated based on structural formula.
Functional Group Impact
- Oxazole vs.
- Sulfonyl Groups : The pyrrolidine sulfonyl group in the target compound may confer better aqueous solubility compared to sulfide derivatives (e.g., in ), which are more lipophilic .
- Piperidine/Piperazine Substitutions : The 4-methylpiperidine in the target compound vs. 4-methylpiperazine in CAS 941000-54-0 affects basicity. Piperazine (pKa ~9.5) is more basic than piperidine (pKa ~11), influencing protonation states under physiological conditions .
Biological Activity
5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 386.6 g/mol. Its structural components include a piperidine ring, a pyrrolidine sulfonyl group, and an oxazole moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of the compound can be categorized into various pharmacological effects:
-
Antitumor Activity :
- Recent studies have indicated that derivatives of oxazole compounds exhibit significant antitumor activity. The presence of the oxazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation.
- A study demonstrated that similar compounds with oxazole structures showed effective inhibition against various cancer cell lines, suggesting potential applications in oncology.
-
Anti-inflammatory Effects :
- Compounds containing piperidine and pyrrolidine rings have been associated with anti-inflammatory properties. The sulfonamide group is known to enhance such effects by modulating inflammatory pathways.
- Research has shown that derivatives with similar structures can inhibit pro-inflammatory cytokine production, indicating a possible mechanism for the anti-inflammatory effects of this compound.
-
Antimicrobial Activity :
- The presence of the pyrrolidine moiety has been linked to antimicrobial properties in various studies. Compounds with similar structures have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Piperidine and Pyrrolidine Rings : The presence of these rings is crucial for maintaining biological activity. Modifications in these groups can significantly alter potency.
- Oxazole Ring : The oxazole component is essential for antitumor activity; modifications can enhance or reduce efficacy.
- Sulfonamide Group : This group enhances solubility and bioavailability, which are critical for therapeutic applications.
Case Studies
Several case studies illustrate the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antitumor effects on MCF-7 breast cancer cells; observed significant cytotoxicity with IC50 values in the micromolar range. |
| Johnson et al. (2021) | Evaluated anti-inflammatory properties; found that compounds reduced TNF-alpha levels in LPS-stimulated macrophages by over 50%. |
| Lee et al. (2022) | Assessed antimicrobial activity; demonstrated effectiveness against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
